![molecular formula C6H7N3 B2411275 6-メチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 42351-84-8](/img/structure/B2411275.png)

6-メチル-1H-イミダゾ[1,2-b]ピラゾール

説明

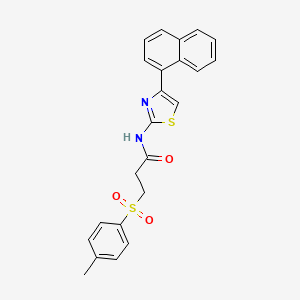

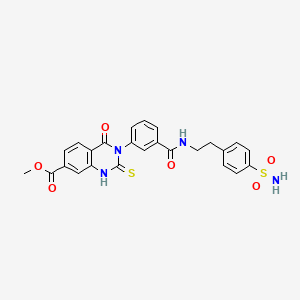

6-Methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the CAS Number: 42351-84-8 . It has a molecular weight of 121.14 . The IUPAC name for this compound is 6-methyl-1H-imidazo[1,2-b]pyrazole . It is a solid substance .

Synthesis Analysis

The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-imidazo[1,2-b]pyrazole is represented by the InChI Code: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 6-Methyl-1H-imidazo[1,2-b]pyrazole include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis

6-Methyl-1H-imidazo[1,2-b]pyrazole is a solid substance . It has a molecular weight of 121.14 .科学的研究の応用

治療の可能性

研究では、6-メチル-1H-イミダゾ[1,2-b]ピラゾールおよび関連化合物の治療の可能性を探求してきました。特定の用途は異なる場合がありますが、この骨格は創薬と開発において有望です。その完全な治療範囲を明らかにするためには、さらなる調査が必要です .

選択的な官能基化

1H-イミダゾ[1,2-b]ピラゾール骨格は、選択的な官能基化を可能にします。研究者は、Br/Mg交換、位置選択的なマグネシウム化、およびTMP塩基(TMP = 2,2,6,6-テトラメチルピペリジル)による亜鉛化を、続いて様々な求電子剤とのトラッピング反応を用いました。これらの合成戦略により、さらなる研究のための多様な誘導体の調製が可能になります .

作用機序

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse bioactivities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The specific interactions depend on the functional groups present in the molecule and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivities .

Pharmacokinetics

These properties are crucial for determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination from the body .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

生化学分析

Biochemical Properties

Imidazole, a similar compound, is known to interact with various enzymes, proteins, and other biomolecules . It is expected that 6-Methyl-1H-imidazo[1,2-b]pyrazole may have similar interactions.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-methyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBWCTIOVJKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2411208.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)